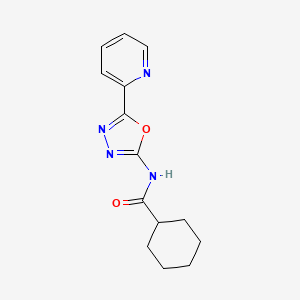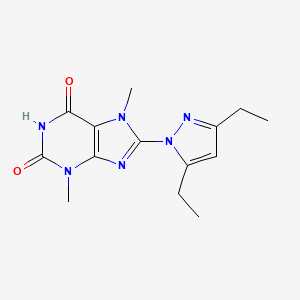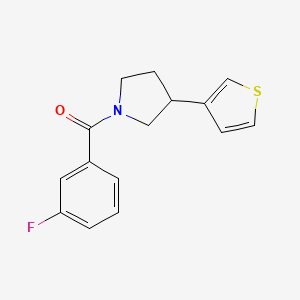
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxadiazole Derivatives in Coordination Chemistry
- Copper(II) Derivatives with Oxadiazole Ligands : The study by Gómez-Saiz et al. (2003) explored the oxidative cyclization of thiosemicarbazone ligands, leading to the formation of 1,3,4-oxadiazole derivatives. These compounds were characterized and found to exhibit ligand-to-metal charge transfer, which is significant in coordination chemistry (Gómez-Saiz et al., 2003).
Biological Activity Predictions
- Predictive Analysis for Biological Activities : Kharchenko et al. (2008) conducted a study where the biological activity of compounds containing 1,3,4-oxadiazole rings was predicted using PASS (Prediction of Activity Spectra for Substances). Such predictive models are crucial for understanding potential applications in pharmacology and biochemistry (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties of Oxadiazole Derivatives : The synthesis of various 1,3,4-oxadiazoles and their antimicrobial activities were investigated by Bayrak et al. (2009). This study highlighted the potential of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Cancer Research and Inhibitory Activities
- Inhibitors of Advanced Glycation End Products : Okuda et al. (2011) synthesized cyclization products from N-(quinazolin-4-yl)amidines, forming 1,2,4-oxadiazole derivatives. These compounds showed significant inhibitory activity against pentosidine formation, a representative advanced glycation end product, relevant in cancer research (Okuda, Muroyama, & Hirota, 2011).
Synthesis Methods and Structural Studies
- Efficient Synthesis of Oxadiazole Derivatives : Brahmayya et al. (2016) reported on a simple and general protocol for synthesizing cyclic analogues of 2,5-diamino-1,3,4-oxadiazoles, demonstrating an advancement in the synthesis methods for these compounds (Brahmayya, Liu, Suen, Huang, Dai, Guo, & Chen, 2016).
- Crystal Packing and Intermolecular Interactions : The crystal packing and intermolecular interactions in N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines were studied by Lai et al. (2006), highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in these compounds (Lai, Mohr, & Tiekink, 2006).
Wirkmechanismus
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical pathways
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to possess various biological activities .
Eigenschaften
IUPAC Name |
N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12(10-6-2-1-3-7-10)16-14-18-17-13(20-14)11-8-4-5-9-15-11/h4-5,8-10H,1-3,6-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJJJQALUCVQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2957454.png)


![spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one](/img/structure/B2957458.png)
![Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2957459.png)


![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)
![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957473.png)
![1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2957474.png)
![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)
